molecular formula C14H19N3O B2726493 Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone CAS No. 83728-54-5

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Cat. No. B2726493
CAS RN: 83728-54-5
M. Wt: 245.326
InChI Key: XUUDJPQFHOUJKC-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom . It’s a non-planar ring, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to synthesize 2-(pyrrolidin-1-yl)pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by various factors, including the presence of substituents and the stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Characterization

Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These compounds exhibit potential as drugs due to their improved antibacterial activities demonstrated against various bacterial and fungal strains, suggesting their application in medicinal chemistry and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).

Molecular Structure Studies

The molecular structure of 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, a derivative, was studied using X-ray crystallography, revealing its complex geometry and potential for detailed structural analysis in chemical research (Butcher, Bakare, & John, 2006).

Catalysis and Synthesis

A newly isolated Kluyveromyces sp. was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to an important chiral intermediate of the anti-allergic drug Betahistine. This showcases the compound's role in biocatalysis and organic synthesis, highlighting the use of biotransformation for producing chiral intermediates with high enantiomeric excess and yield (Ni, Zhou, & Sun, 2012).

Photochemical Synthesis

An intramolecular photochemical [2 + 2]-cycloaddition in flow was employed for the practical synthesis of 2,4-methanopyrrolidines from an acrylic acid derivative. These analogues were demonstrated to have better water solubility and reduced lipophilicity compared to pyrrolidines, indicating their significance in drug design and development (Levterov et al., 2018).

Coordination Chemistry

Compounds like phenanthrolin-2-yl ketones, including pyrrolidin-1-yl derivatives, have been explored for their coordination chemistry. Such studies are foundational in understanding the electrochemical properties and potential applications of these compounds in catalysis and material science (Bark & Thummel, 2005).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine compounds, due to their versatile structure and wide range of biological activities, continue to be an area of interest for medicinal chemists .

properties

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUDJPQFHOUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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